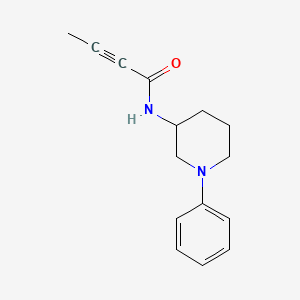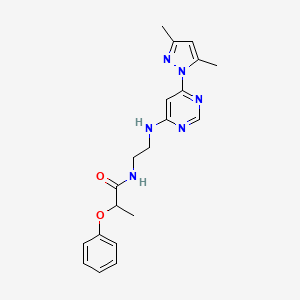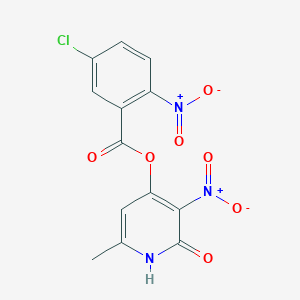
N-(1-phenylpiperidin-3-yl)but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylpiperidin-3-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpiperidin-3-yl)but-2-ynamide typically involves the reaction of a piperidine derivative with an appropriate alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, where the piperidine derivative is reacted with an alkyne in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
化学反応の分析
Types of Reactions
N-(1-phenylpiperidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkanes or alkenes. Substitution reactions can result in various substituted derivatives of the original compound .
科学的研究の応用
N-(1-phenylpiperidin-3-yl)but-2-ynamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
作用機序
The mechanism of action of N-(1-phenylpiperidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets. The compound’s triple bond and electron-withdrawing group enable it to participate in various chemical reactions, including nucleophilic addition and cycloaddition. These reactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
N-(1-phenylpiperidin-3-yl)but-2-ynamide: Unique due to its specific structure and reactivity.
Ynamides: A broader class of compounds with similar triple bond and nitrogen atom characteristics.
Alkynes: Compounds with a carbon-carbon triple bond but lacking the nitrogen atom and electron-withdrawing group.
Uniqueness
This compound is unique among ynamides due to its specific piperidine and phenyl substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of complex molecules and the development of new materials .
特性
IUPAC Name |
N-(1-phenylpiperidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-7-15(18)16-13-8-6-11-17(12-13)14-9-4-3-5-10-14/h3-5,9-10,13H,6,8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKZVQONOJLKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCCN(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[3-(4-chlorophenoxy)-2-oxopropyl]carbamate](/img/structure/B2442298.png)
![7-Chloro-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2442299.png)
![1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2442300.png)
![2-[(Pyridin-4-yl)methoxy]pyridine](/img/structure/B2442304.png)
![5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-N-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2442305.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2442307.png)
![1-(5-Fluorosulfonyloxypyridine-3-carbonyl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B2442308.png)
![(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2442309.png)
![2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2442313.png)
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2442314.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2442319.png)

